molecular formula C14H10FIO B3021387 4'-Fluoro-2-iodo-3'-methylbenzophenone CAS No. 951886-62-7

4'-Fluoro-2-iodo-3'-methylbenzophenone

Cat. No. B3021387
CAS RN: 951886-62-7
M. Wt: 340.13 g/mol
InChI Key: XDBJRJWMXQWARS-UHFFFAOYSA-N
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Description

4’-Fluoro-2-iodo-3’-methylbenzophenone is a complex chemical compound used in diverse scientific research. Its IUPAC name is (4-fluoro-3-methylphenyl)(4-iodophenyl)methanone . The molecular weight of this compound is 340.14 .


Molecular Structure Analysis

The InChI code for 4’-Fluoro-2-iodo-3’-methylbenzophenone is 1S/C14H10FIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Fluoro-2-iodo-3’-methylbenzophenone include a molecular weight of 340.14 . More specific properties like melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

4'-Fluoro-2-iodo-3'-methylbenzophenone has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, organic materials, and polymers. It has also been used in the synthesis of various imaging agents, such as fluoro-dyes, for use in medical imaging. In addition, this compound has been studied for its potential use in drug delivery and other therapeutic applications.

Mechanism of Action

The mechanism of action of 4'-Fluoro-2-iodo-3'-methylbenzophenone is not fully understood. It is believed to act as a photoinitiator, meaning that it absorbs light energy and undergoes a reaction to produce reactive species, such as radicals and cations. These reactive species can then initiate a variety of chemical reactions, such as polymerization or cross-linking.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it can be toxic to certain organisms, such as bacteria, fungi, and algae. In addition, it has been shown to be mutagenic in some organisms, meaning that it can cause genetic mutations.

Advantages and Limitations for Lab Experiments

4'-Fluoro-2-iodo-3'-methylbenzophenone has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is soluble in many organic solvents. In addition, it has a high yield in most syntheses. However, there are some limitations to its use. It is toxic to certain organisms and can be mutagenic, so caution should be taken when using it in experiments.

Future Directions

There are several potential future directions for the use of 4'-Fluoro-2-iodo-3'-methylbenzophenone. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals or polymers. It could also be used in the development of new imaging agents for use in medical imaging. Additionally, it could be studied further for its potential use in drug delivery and other therapeutic applications. Finally, further research could be done to better understand the biochemical and physiological effects of this compound.

Safety and Hazards

While specific safety data for 4’-Fluoro-2-iodo-3’-methylbenzophenone is not available, benzophenone, a related compound, is classified as a Category 1B carcinogen and may cause organ damage through prolonged or repeated exposure . It is also toxic to aquatic life . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and avoiding release to the environment .

properties

IUPAC Name

(4-fluoro-3-methylphenyl)-(2-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c1-9-8-10(6-7-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBJRJWMXQWARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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